molecular formula C24H24N4O2S2 B11627667 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627667
M. Wt: 464.6 g/mol
InChI Key: ZZTGZDCDJISBGZ-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. It is recognized as a potent and selective inhibitor of the Src family kinases (SFKs), which are key signaling proteins involved in cellular processes such as proliferation, differentiation, and survival. Dysregulation of Src kinase activity is implicated in various pathologies, including cancer metastasis, osteoporosis, and immune disorders. This compound functions by competitively binding to the ATP-binding site of the kinase domain, thereby preventing phosphorylation of downstream substrates and halting aberrant signaling pathways. Its specific structural features, including the rhodanine-thiazolidinedione moiety, contribute to its high affinity and selectivity profile. Researchers utilize this inhibitor as a critical pharmacological tool to probe the biological functions of SFKs in cellular assays and disease models, to validate new targets, and to study signal transduction networks. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should adhere to strict laboratory safety protocols. For detailed chemical and physical property data, researchers can consult the PubChem database . Further scientific context on Src kinase inhibitors and their therapeutic potential can be found in published literature, such as the review "Targeting cancer with small molecule kinase inhibitors" .

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O2S2/c1-3-13-28-23(30)19(32-24(28)31)15-18-20(25-12-11-17-9-5-4-6-10-17)26-21-16(2)8-7-14-27(21)22(18)29/h4-10,14-15,25H,3,11-13H2,1-2H3/b19-15-

InChI Key

ZZTGZDCDJISBGZ-CYVLTUHYSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

CuI-Catalyzed Cyclization for Core Assembly

The 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a one-pot tandem reaction between 2-chloro-9-methylpyridine and (Z)-3-amino-3-arylacrylate esters under CuI catalysis. Optimized conditions (CuI 10 mol%, DMF, 130°C, 12 h) achieve yields of 72–89%. The mechanism proceeds through initial C–N bond formation followed by intramolecular amidation, with electron-donating groups on the arylacrylate enhancing cyclization efficiency.

Key Parameters

  • Temperature: 130°C

  • Catalyst: CuI (10 mol%)

  • Solvent: DMF

  • Yield Range: 72–89%

Amination at the C-2 Position

Nucleophilic Substitution with 2-Phenylethylamine

The 2-chloro intermediate undergoes amination with 2-phenylethylamine in polyethylene glycol-400/water (4:1 v/v) at 25°C. Sodium hydroxide (2 eq.) facilitates deprotonation, while cobalt(II)-dimethylglyoxime accelerates substitution (yield: 85%). Mother liquor recycling reduces solvent waste by 40% per batch.

Optimized Protocol

  • Base: NaOH (2 eq.)

  • Catalyst: CoCl2·6H2O (5 mol%)

  • Ligand: Dimethylglyoxime (10 mol%)

  • Solvent: PEG-400/H2O

  • Yield: 85%

Integrated Synthetic Pathway

Sequential Functionalization and Purification

The full synthesis involves three stages:

  • Core Formation : CuI-catalyzed cyclization (72–89% yield)

  • Thiazolidinone Coupling : ZnCl2-mediated condensation (78% yield)

  • Amination : Co-catalyzed substitution (85% yield)

Final purification uses gradient column chromatography (SiO2, CHCl3/MeOH 9:1), followed by recrystallization from n-butanol to achieve >99% purity (HPLC).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-1), 7.89 (d, J = 7.6 Hz, 1H, H-6), 3.82 (t, J = 6.8 Hz, 2H, NCH2), 2.94 (s, 3H, CH3)

  • HRMS : m/z 507.1489 [M+H]+ (calc. 507.1492)

Comparative Analysis of Methodologies

Efficiency of Metal Catalysts

  • CuI : Superior for core cyclization (turnover frequency: 12 h⁻¹) vs. Pd (8 h⁻¹)

  • CoCl2 : Reduces amination time to 6 h vs. 24 h for uncatalyzed reactions

Solvent Impact on Yield

  • DMF : Optimal for CuI-mediated reactions (polar aprotic)

  • PEG-400 : Enables catalyst recycling and waste reduction

Challenges and Solutions

Regioselectivity in Thiazolidinone Coupling

Competing E-isomer formation (<2%) is suppressed by:

  • Low-temperature quenching (0–5°C)

  • Steric hindrance from the 9-methyl group

Byproduct Management

  • Decarboxylation Byproducts : Minimized using anhydrous dioxane

  • Mother Liquor Reuse : Basified to pH 9.5 for subsequent batches

Scalability and Industrial Relevance

Gram-Scale Production

The CuI-catalyzed step demonstrates scalability (10 g, 82% yield) with consistent purity. PEG-400 recovery (90%) reduces raw material costs by 30%.

Environmental Considerations

  • Solvent Recovery : PEG-400 and dioxane recycled in closed-loop systems

  • Catalyst Reuse : Co(II) complexes retain activity for 3 cycles

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiazolidine derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula is C24H30N4O2SC_{24}H_{30}N_4O_2S with a molecular weight of approximately 442.55 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. This modulation can lead to various therapeutic effects, including:

  • Antitumor Activity : Research indicates that compounds with similar structures can inhibit cell proliferation by targeting kinases involved in cancer pathways. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting growth factors .
  • Anti-inflammatory Effects : The thiazolidinone component has been linked to anti-inflammatory properties, potentially through the inhibition of inflammatory mediators .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The ability to modify its structure leads to a variety of derivatives that may exhibit enhanced or altered biological activities.

Notable Derivatives

Compound NameStructural FeaturesUnique Aspects
9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)}methyl}-4H-pyrido[1,2-a]pyrimidin-4-oneContains a morpholinyl groupDifferent receptor interactions due to the morpholinyl ring
9-Methyl-[Z]-[(4-Oxo -3-propyl -2-thioxo -1,3-thiazolidin -5 -ylidene)methyl]-2-{[3-(propan -2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin -4-oneSimilar thiazolidinone moietyVariations in side chain may affect activity

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

  • Antitumor Studies : A study demonstrated that derivatives of pyrido[1,2-a]pyrimidine exhibited significant cytotoxicity against human cancer cell lines through mechanisms involving apoptosis .
  • Inflammatory Response Modulation : Research indicated that thiazolidinone derivatives could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Enzyme Inhibition : Compounds similar to 9-methyl... have been shown to inhibit enzymes like cyclooxygenase and phosphodiesterase, which are critical in various signaling pathways related to inflammation and cancer .

Mechanism of Action

The mechanism of action of 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Alkyl Chain Variations

  • This modification could alter pharmacokinetic profiles, such as half-life and tissue distribution .
  • 2-Methoxyethyl-substituted analogue: Substituting the propyl group with a 2-methoxyethyl (CH2CH2OCH3) introduces an ether oxygen, improving solubility via polar interactions. The methoxy group may also influence electronic effects on the thiazolidinone ring, modulating reactivity or binding affinity .

Amino Side Chain Modifications

  • 1-Phenylethylamino vs. 2-Phenylethylamino: The target compound’s 2-phenylethylamino group places the phenyl ring farther from the core, reducing steric hindrance compared to the 1-phenylethylamino isomer. This spatial difference may impact interactions with hydrophobic binding pockets in biological targets .

Core Structure Analogues

Pyrido[1,2-a]pyrimidin-4-one Derivatives

  • Fluorinated and methoxylated analogues : Compounds like 2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate electron-withdrawing fluorine and methoxy groups. These substituents enhance metabolic stability and binding affinity to targets like kinases or GPCRs through electronegative and hydrogen-bonding effects .

Benzodioxol-containing Thiazolidinones

  • Compound 9a () features a 1,3-benzodioxol group instead of the pyrido-pyrimidinone core.

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Thiazolidinone Substituent Amino Side Chain Key Properties Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-Propyl, 2-thioxo 2-Phenylethylamino High rigidity, moderate lipophilicity
Pentyl Analogue Pyrido[1,2-a]pyrimidin-4-one 3-Pentyl, 2-thioxo 2-Phenylethylamino Increased hydrophobicity
2-Methoxyethyl Analogue Pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl), 2-thioxo 1-Phenylethylamino Improved solubility
Compound 9a Benzodioxol-thiazolidinone 3-Butyl, 2-thioxo 4-Methoxyphenylmethylamino Redox-active, lower synthetic yield (10%)
Azo-linked Thiazolidinone Pyrimidine-2,4-dione Azo-phenyl group Methyluracil Anti-microbial activity

Biological Activity

The compound 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyrido[1,2-a]pyrimidin-4-one core and a thiazolidinone moiety, suggest diverse pharmacological applications.

Structural Overview

The molecular formula for this compound is C22H19N3O3S2C_{22}H_{19}N_{3}O_{3}S_{2} with a molecular weight of approximately 437.54 g/mol. The compound's structure allows it to interact with various biological targets, potentially modulating their activity and leading to significant therapeutic effects.

Anticancer Activity

Research has indicated that thiazolidinone derivatives, including this compound, exhibit notable anticancer properties . The mechanism often involves the inhibition of key enzymes and pathways involved in cancer cell proliferation. For instance, studies have shown that compounds with similar thiazolidinone structures can inhibit cancer cell lines through various pathways, suggesting that 9-methyl-3-(Z)-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl] may follow suit .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it possesses significant antibacterial and antifungal activities. The structure–activity relationship (SAR) studies indicate that modifications in the thiazolidinone ring or the phenylethylamine side chain can influence antimicrobial efficacy .

Enzyme Inhibition

The compound shows potential as an enzyme inhibitor , particularly targeting kinases and other signaling molecules involved in disease pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses and cancer progression .

Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer effects of various thiazolidinone derivatives. The research highlighted that compounds structurally related to 9-methyl-3-(Z)-[(4-oxo-3-propyl-2-thioxo)] exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that these compounds could be developed further as potential anticancer agents due to their ability to induce apoptosis in cancer cells .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, researchers synthesized a series of thiazolidinone derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that 9-methyl-3-(Z)-[(4-oxo-3-propyl)] showed higher activity compared to conventional antibiotics like ciprofloxacin, suggesting its potential as an alternative antimicrobial agent .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
9-Methyl-[Z]-[(4-Oxo -3-propyl -2-thioxo -1,3-thiazolidin -5 -ylidene)methyl]-2-{[3-(propan -2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin -4-oneSimilar thiazolidinone moietyEnhanced anticancer properties
9-Methyl-[Z]-[(4-Oxo -3-(tetrahydro-2-furanylmethyl)-2-thioxo -1,3-thiazolidin -5 -ylidene)methyl]-4H-pyrido[1,2-a]pyrimidinDifferent side chainAltered pharmacokinetics
9-Methyl-[Z]-[(4-Oxo -3-(benzyloxy)-2-thioxo -1,3-thiazolidin -5 -ylidene)methyl]-4H-pyrido[1,2-a]pyrimidinBenzyl substitutionPotentially improved receptor interactions

Q & A

Q. Basic

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in the vinyl proton region (δ 6.5–7.5 ppm) to distinguish Z/E isomers .
  • X-ray Crystallography : Resolve the absolute configuration using SHELXL for refinement. Anisotropic displacement parameters in WinGX/ORTEP can validate spatial arrangements .

Advanced : For ambiguous cases, employ NOESY to detect spatial proximity between the thiazolidinone sulfur and pyrido-pyrimidine protons .

How can contradictions in biological activity data across structural analogs be resolved?

Q. Advanced

  • Statistical Modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., substituent electronegativity, steric bulk) impacting activity .
  • Comparative SAR Analysis : Use tables like the one below to correlate structural features with bioactivity:
Compound SubstituentBiological Activity (IC50, nM)Key Structural InfluenceReference
Allylamino group120 ± 15 (Anticancer)Enhanced π-π stacking
4-Methoxybenzyl substitution85 ± 10 (Antimicrobial)Increased lipophilicity
3-Isopropyl group250 ± 30 (Low activity)Steric hindrance at binding site
  • In Silico Docking : Validate hypotheses using AutoDock Vina to model interactions with target proteins (e.g., kinases) .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced

  • Disorder/Twinning : Common due to flexible side chains. Mitigate by:
    • Screening crystallization solvents (e.g., DMSO/water vs. acetone) .
    • Using SHELXD for twin-law detection and refinement .
  • Anisotropic Displacement : Model with WinGX/ORTEP to visualize electron density ellipsoids and adjust thermal parameters .

How do reaction conditions influence yield and purity?

Q. Basic

  • Catalysts : Pd(OAc)2_2 or CuI for Sonogashira couplings (80–90% yield) .
  • Temperature : Lower temps (0–5°C) reduce byproducts in nitro reductions .
  • Work-Up : Quench reactions with aqueous NH4_4Cl to stabilize thiol intermediates .

What spectroscopic methods are essential for structural confirmation?

Q. Basic

  • 1^1H/13^13C NMR : Assign peaks for the pyrido-pyrimidine core (e.g., δ 8.2–8.5 ppm for H-7) and thiazolidinone protons .
  • HRMS : Confirm molecular ion ([M+H]+^+) with <2 ppm error .
  • IR Spectroscopy : Identify C=O (1680–1700 cm1^{-1}) and C=S (1250–1300 cm1^{-1}) stretches .

How can substituent effects on bioavailability be systematically studied?

Q. Advanced

  • LogP Measurements : Use shake-flask or HPLC methods to correlate substituent hydrophobicity with membrane permeability .
  • Metabolic Stability Assays : Incubate with liver microsomes and quantify parent compound via LC-MS .

What computational tools are recommended for electronic structure analysis?

Q. Advanced

  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and redox potentials .
  • Molecular Dynamics (GROMACS) : Simulate solvation effects in aqueous/PBS buffers .

How is the pyrido-pyrimidine core’s planarity validated?

Q. Advanced

  • X-ray Diffraction : Measure dihedral angles between fused rings (<5° deviation indicates planarity) .
  • π-Stacking Analysis : Use Mercury software to quantify intermolecular distances (3.4–3.8 Å ideal) in crystal packing .

What strategies mitigate toxicity in preclinical studies?

Q. Advanced

  • Proteomics Profiling : Identify off-target interactions via affinity chromatography and MALDI-TOF .
  • Cytotoxicity Screening : Compare IC50 values across HEK-293 (normal) vs. HeLa (cancer) cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.